2-(1-Ethylpyrrolidin-2-yl)acetic acid

Description

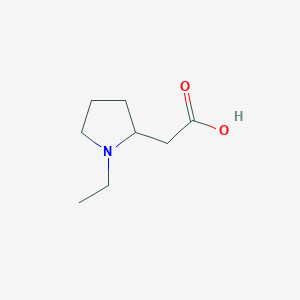

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-(1-ethylpyrrolidin-2-yl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-9-5-3-4-7(9)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) |

InChI Key |

ZYASHUWJTBAWCM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Ethylpyrrolidin 2 Yl Acetic Acid and Analogues

Retrosynthetic Analysis of the 2-(1-Ethylpyrrolidin-2-yl)acetic Acid Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary bonds for disconnection are the C-N bonds within the pyrrolidine (B122466) ring and the C-C bond connecting the acetic acid side chain.

One logical approach involves disconnecting the N-ethyl group and the acetic acid side chain, leading back to a simpler 2-substituted pyrrolidine precursor. This precursor could be derived from commercially available and optically pure starting materials like (S)-prolinol. This strategy benefits from starting with a pre-existing chiral center, simplifying the stereochemical control of the synthesis.

Alternatively, a disconnection of the pyrrolidine ring itself can be envisioned. This could involve an intramolecular cyclization of an acyclic precursor. For instance, a linear amino-dihalide or an amino-epoxide could serve as a key intermediate. The ethyl group and the acetic acid moiety (or a precursor) would be present on this acyclic backbone.

A third retrosynthetic pathway could involve the formation of the C2-side chain bond at a late stage. This would entail the synthesis of a 1-ethylpyrrolidine (B1582981) intermediate that is then functionalized at the 2-position, for example, through an enamine or enolate alkylation.

These varied retrosynthetic strategies open the door to multiple synthetic routes, each with its own set of advantages and challenges, particularly concerning the control of stereochemistry at the C2 position.

Classical Synthetic Routes to Pyrrolidine Scaffolds

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous classical methods available. These can be broadly categorized into cyclization reactions for ring formation and subsequent functionalization for side-chain introduction.

The formation of the pyrrolidine ring often relies on intramolecular cyclization reactions. A common and effective method is the intramolecular nucleophilic substitution of a primary or secondary amine onto an alkyl halide. For the synthesis of the this compound core, this could involve an acyclic precursor containing an amine and two leaving groups, or a single leaving group positioned to favor a 5-exo-tet cyclization.

Another powerful method is reductive amination. The cyclization of a δ-amino aldehyde or ketone can directly furnish the pyrrolidine ring. The requisite amino-dicarbonyl compound can be synthesized through various routes, and the subsequent cyclization is often high-yielding.

More contemporary methods, such as those involving palladium-catalyzed cyclization, have also been developed, offering mild conditions and high functional group tolerance. mdpi.com These reactions can proceed via intramolecular amination of allylic acetates or related electrophiles.

| Cyclization Method | Precursor Type | Typical Reagents | Advantages | Reference |

| Intramolecular SN2 | Amino-dihalide | Base (e.g., K2CO3) | Readily available precursors, straightforward | N/A |

| Reductive Amination | δ-Amino ketone/aldehyde | Reducing agent (e.g., NaBH3CN) | High efficiency, direct formation of the ring | N/A |

| Palladium-Catalyzed Cyclization | Amino-alkene/allyl acetate (B1210297) | Pd catalyst (e.g., Pd(OAc)2), ligand | Mild conditions, high functional group tolerance | mdpi.com |

This table presents representative examples of cyclization reactions for pyrrolidine synthesis.

Once the pyrrolidine scaffold is in place, the introduction of the N-ethyl and C2-acetic acid side chains is required. N-alkylation of a secondary pyrrolidine is a standard transformation that can be achieved using an ethyl halide (e.g., ethyl iodide or bromide) in the presence of a base.

The introduction of the acetic acid side chain at the C2 position is more complex. One approach is the alkylation of an enolate or a metalloenamine derived from a suitable pyrrolidine precursor. For instance, a 2-pyrrolidinone (B116388) can be N-protected, and its enolate can be alkylated with an acetate equivalent like ethyl bromoacetate (B1195939). Subsequent reduction of the lactam and N-ethylation would lead to the target structure.

Alternatively, starting from a precursor like (S)-prolinol, the hydroxyl group can be converted into a leaving group, followed by displacement with a cyanide nucleophile. Hydrolysis of the resulting nitrile would yield the desired carboxylic acid. Another strategy involves the oxidation of the alcohol to an aldehyde, followed by a Wittig-type reaction with a phosphonium (B103445) ylide containing the acetate moiety.

A direct alkylation of pyrrolidine with ethyl bromoacetate has been reported to yield the N-substituted product, ethyl 2-(pyrrolidin-1-yl)acetate. While this leads to the incorrect regioisomer, it demonstrates the feasibility of using haloacetates as alkylating agents in this system.

Asymmetric Synthesis Approaches for Chiral Centers in Pyrrolidine Derivatives

Achieving the desired stereochemistry at the C2 position of this compound is crucial. Asymmetric synthesis provides the tools to control this stereocenter, primarily through the use of chiral auxiliaries or enantioselective catalysis.

Chiral auxiliaries are temporary chiral groups that are attached to a substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed. For the synthesis of chiral 2-substituted pyrrolidines, a common strategy is to use a chiral auxiliary to control the alkylation of a glycine (B1666218) enolate equivalent.

For example, an Evans oxazolidinone auxiliary can be acylated with a protected glycine derivative. Deprotonation of this species generates a chiral enolate, which can then be alkylated with a suitable electrophile to introduce the pyrrolidinyl precursor. The diastereoselectivity of this alkylation is typically high, controlled by the steric and electronic properties of the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched amino acid derivative.

Another approach involves the use of chiral auxiliaries derived from prolinol itself. These can be used to direct nucleophilic additions to the pyrrolidine ring or to control the stereochemistry of side-chain functionalization.

| Chiral Auxiliary | Key Transformation | Typical Diastereomeric Excess (d.e.) | Advantages | Reference |

| Evans Oxazolidinone | Asymmetric alkylation | >95% | Well-established, predictable stereochemistry | mdpi.com |

| SAMP/RAMP Hydrazones | Asymmetric α-alkylation of carbonyls | >90% | High d.e., versatile for various electrophiles | N/A |

| (S)-Prolinol Derivatives | Diastereoselective additions | Variable | Derived from a readily available chiral pool | N/A |

This table provides illustrative examples of chiral auxiliaries and their application in asymmetric synthesis.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

One potential strategy for the enantioselective synthesis of the target molecule is the asymmetric hydrogenation of a pyrrole (B145914) precursor. A suitably substituted pyrrole could be hydrogenated using a chiral transition metal catalyst (e.g., with a rhodium or iridium complex bearing a chiral phosphine (B1218219) ligand) to afford the chiral pyrrolidine. The enantioselectivity of such reactions can be very high. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has been achieved with high enantiomeric excess using a Ru-SunPhos catalyst system, demonstrating the power of this approach for related structures. nih.gov

Another catalytic approach is the enantioselective alkylation of a pyrrolidine derivative. This could involve the use of a chiral phase-transfer catalyst to mediate the alkylation of a C2-functionalized pyrrolidine or the use of a chiral Lewis acid to catalyze the addition of a nucleophile to a pyrrolidinium (B1226570) ion.

The development of organocatalysis has also provided powerful tools for the enantioselective functionalization of heterocycles. Chiral amines, such as those derived from proline, can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, that could be employed in the synthesis of the target compound.

| Catalytic Method | Key Transformation | Typical Enantiomeric Excess (e.e.) | Advantages | Reference |

| Asymmetric Hydrogenation | Reduction of a C=C or C=N bond | >95% | High turnover numbers, high e.e. | nih.gov |

| Chiral Phase-Transfer Catalysis | Alkylation | 80-99% | Mild conditions, operational simplicity | N/A |

| Organocatalysis | Michael/Aldol reactions | >90% | Metal-free, environmentally benign | N/A |

This table showcases representative enantioselective catalytic methods applicable to pyrrolidine synthesis.

Advancements in the Synthesis of this compound and Its Analogs

The pyrrolidine ring is a fundamental scaffold in a myriad of natural products and synthetic compounds of significant chemical and biological interest. Among its derivatives, this compound holds importance as a key structural motif. This article delves into the contemporary synthetic methodologies for this compound and its analogs, with a particular focus on sustainable and efficient chemical transformations.

Advanced Analytical Characterization Techniques for 2 1 Ethylpyrrolidin 2 Yl Acetic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-(1-Ethylpyrrolidin-2-yl)acetic acid, providing detailed information about its atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. libretexts.org Protons near the electronegative nitrogen and oxygen atoms will be shifted downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. bhu.ac.inlibretexts.org Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. oregonstate.edu

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for confirming the structural assignments made from 1D NMR. wikipedia.orgemerypharma.com A COSY spectrum reveals proton-proton coupling, helping to establish the connectivity of adjacent protons. emerypharma.com An HSQC spectrum correlates each proton with its directly attached carbon, confirming the C-H bond connections. epfl.ch

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~175 (C=O) |

| 2 | ~2.4 - 2.6 (m) | ~35 |

| 3 | ~3.0 - 3.2 (m) | ~60 |

| 4 | ~1.8 - 2.0 (m) | ~22 |

| 5 | ~1.7 - 1.9 (m) | ~29 |

| 6 | ~2.8 - 3.0 (m) | ~55 |

| 7 | ~2.5 - 2.7 (q) | ~48 |

| 8 | ~1.1 - 1.3 (t) | ~13 |

| OH | Broad singlet | - |

Note: This table presents predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid should appear around 1700-1730 cm⁻¹. The C-N stretching of the tertiary amine in the pyrrolidine (B122466) ring would be observed in the fingerprint region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | 1700-1730 (moderate) |

| Pyrrolidine | C-N stretch | 1100-1300 (moderate) | Moderate |

| Ethyl Group | C-H stretch | 2850-2960 (strong) | 2850-2960 (strong) |

Note: This table presents predicted values based on characteristic group frequencies. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry can provide the exact mass, which helps in confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. libretexts.org

For this compound (C₈H₁₅NO₂), the molecular ion peak [M]⁺ would be observed. In the case of amines, the molecular ion peak is often an odd number. miamioh.edu Common fragmentation pathways for N-alkylated pyrrolidines involve alpha-cleavage, leading to the loss of an alkyl radical. miamioh.edu The fragmentation of the carboxylic acid moiety can involve the loss of COOH (45 Da) or H₂O (18 Da). libretexts.org

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Description |

| [M]⁺ | 157 | Molecular Ion |

| [M-C₂H₅]⁺ | 128 | Loss of the ethyl group |

| [M-COOH]⁺ | 112 | Loss of the carboxylic acid group |

| [C₅H₁₀N]⁺ | 84 | Pyrrolidine ring fragment |

Note: This table presents predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from any impurities and for the assessment of its purity. Given the chiral nature of the molecule, chiral chromatography is necessary for the separation of its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a polar and chiral compound like this compound, a reversed-phase HPLC method using a C18 column is a suitable starting point. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape.

For the separation of the enantiomers, a chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines and acids. epa.govresearchgate.net Alternatively, an indirect method involving derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column can be employed. chiralpedia.com

Illustrative HPLC Method for Chiral Separation

| Parameter | Condition |

| Column | Chiralpak IA (amylose-based CSP) |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: This table presents an illustrative HPLC method. Method development and optimization would be required to achieve baseline separation of the enantiomers.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility of amino acids, derivatization is necessary prior to GC analysis. thermofisher.comnih.gov A common approach is silylation, where the active hydrogens on the carboxylic acid and amine groups are replaced with trimethylsilyl (B98337) (TMS) groups, making the molecule more volatile and thermally stable. thermofisher.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for this purpose. thermofisher.com

The derivatized this compound can then be analyzed by GC, typically using a non-polar or medium-polarity capillary column. The method can be coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any impurities. sigmaaldrich.comnih.gov

Illustrative GC Method for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: This table presents an illustrative GC method. The derivatization conditions and GC parameters would need to be optimized for quantitative analysis.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography, also known as enantioselective chromatography, is an essential technique for separating stereoisomers (enantiomers). chiralpedia.com Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the creation of a chiral environment, most commonly through the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). chiralpedia.comnih.gov The assessment of enantiomeric purity is critical for pharmaceutical compounds because different enantiomers can exhibit significantly different biological activities. chiralpedia.com

The primary method for determining the enantiomeric purity of compounds like this compound is HPLC using a CSP. chiralpedia.comnih.gov These columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a variety of chiral molecules, including those with pyrrolidine rings. nih.govnih.govresearchgate.net For instance, a Daicel Chiralpak AD column has been successfully used to separate enantiomers of related pyrrolidine derivatives. nih.govresearchgate.net

An alternative, indirect approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. nih.govresearchgate.net

The following table outlines typical conditions that could be adapted for the chiral HPLC analysis of this compound, based on methods for similar compounds. nih.govresearchgate.netnih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Pyrrolidine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System | Separates components of a mixture. |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak AD, Chiralpak IG-3) nih.govnih.govresearchgate.net | Provides a chiral environment for enantioseparation. |

| Mobile Phase | n-Hexane/Ethanol or other solvent mixtures nih.govnih.gov | Carries the sample through the column. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Column Temperature | 25 - 40 °C nih.gov | Affects retention times and peak shape. |

| Detection | UV/Vis Detector (e.g., at 290 nm) nih.gov | Measures the absorbance of the eluting compounds. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it the gold standard for molecular structure elucidation. nih.govresearchgate.net

The table below presents the type of data obtained from an X-ray crystallographic analysis, using parameters from a related heterocyclic compound as an example. nih.gov

Table 2: Representative Data from X-ray Crystallographic Analysis

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. nih.gov |

| Space Group | P21/c | Describes the symmetry elements of the unit cell. nih.gov |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å; α = 90°, β ≠ 90°, γ = 90° | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. nih.gov |

| Calculated Density | ρ (g/cm³) | The theoretical density derived from the crystal structure. |

| Refinement Method | Full-matrix least-squares on F² | The computational method used to refine the atomic positions. |

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for complex mixture analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying and quantifying trace amounts of compounds in challenging matrices. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound. ual.es This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The European Food Safety Authority (EFSA) recommends HPLC-MS techniques for the detection of related pyrrolizidine (B1209537) alkaloids in food. mdpi.com A typical workflow involves sample extraction, often followed by a cleanup step using Solid-Phase Extraction (SPE) to remove matrix interferences, before injection into the LC-MS/MS system. mdpi.combund.demdpi.com Quantification is commonly performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds containing polar functional groups, such as the carboxylic acid in the target molecule, a derivatization step is often necessary to increase volatility and thermal stability, making them amenable to GC analysis. mdpi.comeurl-pesticides.eu GC-MS has become a method of choice for analyzing various types of alkaloids and other compounds in complex samples. nih.goveurl-pesticides.eu The interpretation of results is often performed by comparing the fragmentation patterns of unknown components with those in spectral libraries like the National Institute of Standard and Technology (NIST) database. jocpr.com

The following table summarizes typical parameters for these hyphenated techniques.

Table 3: Typical Parameters for Advanced Hyphenated Techniques

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Separation Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 1.7 µm) eurl-pesticides.eu | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile/Carrier Gas | A: Water w/ Formic Acid/Ammonium FormateB: Methanol/Acetonitrile mdpi.com | Helium scispace.com |

| Flow Rate | 0.2 - 0.4 mL/min mdpi.com | 1.0 - 1.5 mL/min scispace.com |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode ual.es | Electron Ionization (EI) |

| Detector | Triple Quadrupole (QqQ) or Ion Trap Mass Spectrometer bund.de | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov | Full Scan or Selected Ion Monitoring (SIM) |

| Sample Preparation | Extraction (e.g., with acidic methanol), SPE Cleanup mdpi.com | Extraction (e.g., with ethyl acetate), possible derivatization eurl-pesticides.eu |

Computational and Theoretical Studies on 2 1 Ethylpyrrolidin 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure dictates the chemical behavior of 2-(1-Ethylpyrrolidin-2-yl)acetic acid. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can be employed to model this structure. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.

Table 1: Theoretical Molecular Properties of this compound

| Property | Predicted Value/Description | Method |

|---|---|---|

| HOMO Energy | (Value) eV | DFT/B3LYP |

| LUMO Energy | (Value) eV | DFT/B3LYP |

| HOMO-LUMO Gap | (Value) eV | DFT/B3LYP |

| Dipole Moment | (Value) Debye | DFT/B3LYP |

| MEP Negative Region | Associated with the oxygen atoms of the carboxylic acid group (nucleophilic) | DFT Calculation |

The flexibility of the pyrrolidine (B122466) ring, the rotatable ethyl group, and the carboxylic acid moiety means that this compound can exist in multiple conformations. Computational methods are used to identify the most stable conformers by minimizing the molecule's potential energy. A key area of analysis is the torsional angle of the carboxyl group, which can exist in syn and anti conformations. nih.gov While the syn conformation is often more stable in the gas phase, the anti conformation can become more favorable in solution due to better stabilization through solvent interactions. nih.gov

Quantum mechanical calculations can map the potential energy surface by systematically rotating specific bonds (a "torsion drive") to identify energy minima (stable conformers) and the energy barriers between them. nih.gov For this molecule, conformational analysis would involve studying the orientation of the ethyl group relative to the pyrrolidine ring and the orientation of the acetic acid side chain. Dimerization, through hydrogen bonding between the carboxylic acid groups of two molecules, is also a possibility that can be computationally modeled to assess its effect on structure and stability. researchgate.net

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Conformer A | syn-Carboxylic acid, Ethyl group equatorial | 0.00 (Reference) | Lowest energy conformer in vacuum |

| Conformer B | anti-Carboxylic acid, Ethyl group equatorial | ~2-3 | Energy difference may decrease in solvent nih.gov |

| Conformer C | syn-Carboxylic acid, Ethyl group axial | (Value) > 0 | Higher energy due to steric hindrance |

Quantum chemical calculations can accurately predict spectroscopic properties, which is invaluable for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions can help in the assignment of experimental spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the ethyl group, the pyrrolidine ring, and the acetic acid moiety. mdpi.com

IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of infrared absorptions. researchgate.net This allows for the identification of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid (typically a strong band around 1700-1750 cm⁻¹), the broad O-H stretch (around 2500-3300 cm⁻¹), and various C-H and C-N stretching and bending modes. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. researchgate.net For a saturated molecule like this compound, significant absorptions are expected primarily in the far-UV region, corresponding to n→σ* and σ→σ* transitions. The presence of the carbonyl group's n→π* transition would likely result in a weak absorption at a longer wavelength than the other transitions. researchgate.netlithotechsolutions.org

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Range/Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-180 ppm |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm |

| IR | C=O Stretch | ~1700-1750 cm⁻¹ |

| IR | O-H Stretch | ~2500-3300 cm⁻¹ (broad) |

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into their dynamic nature and interactions with their environment.

MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. By simulating the system for nanoseconds or longer, it is possible to observe how the solvent influences the molecule's conformation and dynamics. nih.gov For instance, simulations would show the formation and breaking of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The presence of an explicit solvent in MD simulations provides a more realistic model for conformational preferences compared to gas-phase QM calculations, potentially showing an increased population of the anti-conformer of the carboxylic acid group due to favorable solvent interactions. nih.gov

MD simulations are a cornerstone of structure-based drug design for modeling how a ligand interacts with a protein target. nih.govmdpi.com In a hypothetical scenario, if this compound were identified as a potential ligand for a specific protein, molecular docking would first be used to predict its most likely binding pose within the protein's active site. mdpi.com

Following docking, MD simulations of the protein-ligand complex are performed. These simulations reveal the stability of the binding pose and characterize the key intermolecular interactions, such as hydrogen bonds, ionic interactions (between the deprotonated carboxylate and charged residues), and van der Waals forces. nih.govnih.gov The simulation can track the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding pocket and calculate the binding free energy to estimate the affinity of the ligand for the target. nih.govdeakin.edu.au This non-clinical modeling provides a detailed, dynamic picture of the molecular recognition process. mdpi.com

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethyl-2-phenylmalonamide |

| 2-(5-methyl-1-benzofuran-3-yl) acetic acid |

| Acetic Acid |

| 2,2-Dimethylchroman-4-one |

| 1-Ethyl-2-pyrrolidinone |

Docking Studies and Binding Affinity Predictions (non-human, in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. In the absence of direct docking studies on this compound, we can examine research on analogous pyrrolidine-containing structures to understand the potential interactions.

For instance, in silico investigations of spiropyrrolidine derivatives have been conducted to explore their potential as antimicrobial, antioxidant, and antidiabetic agents. nih.gov These studies involve docking the compounds into the active sites of relevant enzymes to predict their binding energies and key interactions. Similarly, δ-carboline derivatives fused with a pyrrolidine-2,5-dione moiety have been evaluated as potential anticancer agents through molecular docking against α-Topoisomerase II. nih.gov

Another pertinent example is the virtual screening and docking study of (2R, 3R, 4S)-2-aminomethylpyrrolidine-3,4-diol derivatives as inhibitors of α-mannosidase. nih.gov The study revealed that the binding of these pyrrolidine derivatives is primarily governed by hydrogen bonds, hydrophobic π-π stacking interactions, and in some cases, salt bridges with metal ions within the enzyme's active site. nih.gov The flexibility of the pyrrolidine ring and its substituents was found to be crucial for achieving optimal orientation within the binding pocket. nih.gov

These studies on related pyrrolidine derivatives suggest that the binding of this compound to a biological target would likely involve a combination of hydrogen bonding (through the carboxylic acid group), and van der Waals or hydrophobic interactions (involving the ethyl group and the pyrrolidine ring). The specific nature and strength of these interactions would, of course, be dependent on the topology and amino acid composition of the target protein's binding site.

Table 1: Representative Docking Studies on Pyrrolidine Derivatives

| Pyrrolidine Derivative Class | Target Protein(s) | Key Findings |

| Spiropyrrolidines | Antimicrobial, Antioxidant, and Antidiabetic enzyme targets | Good binding affinity and interactions within the active sites, suggesting potential therapeutic applications. nih.gov |

| δ-Carboline-pyrrolidine-2,5-diones | α-Topoisomerase II | Potential as anticancer agents based on favorable docking scores and binding modes. nih.gov |

| (2R, 3R, 4S)-2-aminomethylpyrrolidine-3,4-diols | α-Mannosidase I and II | Binding dominated by hydrogen bonds and hydrophobic interactions, with some compounds showing high inhibitory potential. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using quantum chemical methods like Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. These studies can provide detailed information about transition states, reaction intermediates, and activation energies, which is often difficult to obtain through experimental means alone.

While a specific computational study on the synthesis of this compound has not been identified, research on the formation of the pyrrolidine ring in related systems offers valuable insights. For example, a detailed quantum chemical study has been performed on the one-pot synthesis of pyrrolidinedione derivatives. rsc.org This study computationally modeled all stages of the reaction, which includes a Michael addition, a Nef-type rearrangement, and the crucial cyclization step that forms the pyrrolidine ring. rsc.orgresearchgate.net

The computational analysis revealed the energy barriers for each step of the reaction pathway. For the cyclization to form the pyrrolidine ring, the study found that the process occurs with a very low energy barrier when the lactone carbonyl group is protonated. rsc.org This highlights the role of the reaction conditions in facilitating the formation of the heterocyclic ring. The study also investigated the tautomerization steps that are necessary for the cyclization to occur, identifying the associated energy barriers. rsc.orgresearchgate.net

Such computational investigations into the reaction mechanisms for forming the pyrrolidine ring are critical for optimizing synthetic routes, improving yields, and understanding the factors that control the stereochemistry of the final product. A similar approach could be applied to model the synthesis of this compound to understand its formation mechanism in detail.

Table 2: Computationally Studied Reaction Steps in Pyrrolidinedione Synthesis

| Reaction Step | Key Computational Finding |

| Michael Addition | The addition of deprotonated nitromethane (B149229) to coumarin (B35378) has a calculated activation barrier of 21.7 kJ mol⁻¹. researchgate.net |

| Proton Transfer | The intramolecular proton transfer has a significantly higher energy barrier, suggesting it is a more challenging step. researchgate.net |

| Cyclization (Pyrrolidine Ring Formation) | The formation of the pyrrolidine ring is facilitated by protonation and proceeds through a low energy barrier transition state. rsc.org |

QSAR (Quantitative Structure-Activity Relationship) Modeling (non-clinical, theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

Although no specific QSAR studies on this compound were found, numerous QSAR analyses have been performed on various classes of pyrrolidine derivatives, demonstrating the utility of this approach for this scaffold.

For example, a 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. imist.ma This study used statistical methods like principal component analysis and multiple linear regression to develop a model that could predict the activity of new compounds based on their structural features. imist.ma

In another study, both 2D and 3D-QSAR models were developed for a series of pyrrolidine derivatives as inhibitors of α-mannosidase. nih.gov The QSAR models indicated that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which contribute to hydrophobicity, are important for the inhibitory activity. nih.gov

Furthermore, a QSAR analysis of tricyclic quinoline (B57606) derivatives, including those with a pyrrolidine ring (pyrroloquinolines), has been performed to understand their diuretic activity. uran.ua The resulting models showed that diuretic activity is influenced by descriptors such as the logarithm of the partition coefficient (logP), molecular refractivity, and various energetic and 3D-MoRSE descriptors. uran.ua

Table 3: Examples of QSAR Studies on Pyrrolidine-Containing Compounds

| Compound Class | Biological Activity | Key Descriptors in QSAR Model |

| N-phenylpyrrolidin-2-ones | Protoporphyrinogen oxidase inhibition | Not specified in abstract, but statistical models were successfully developed. imist.ma |

| Pyrrolidine derivatives | α-Mannosidase inhibition | Polar properties on the van der Waals surface, presence of aromatic rings. nih.gov |

| Pyrroloquinolinecarboxamides | Diuretic activity | logP, molecular refractivity, dipole moment, molecular volume, and surface area. uran.ua |

An exploration of the chemical reactivity and derivatization pathways of this compound reveals a versatile bifunctional molecule. Possessing both a carboxylic acid group and a tertiary amine within the pyrrolidine ring, this compound can undergo a variety of chemical transformations at either reactive center. This article details the key reactions at both the carboxylic acid moiety and the pyrrolidine nitrogen, providing insight into the synthesis of its various derivatives.

Conclusion

Summary of Key Findings

2-(1-Ethylpyrrolidin-2-yl)acetic acid is a chiral, nitrogen-containing heterocyclic compound with potential for further investigation in medicinal chemistry. While specific experimental data on this compound is scarce, its structural relationship to known bioactive molecules, such as other pyrrolidine (B122466) derivatives, suggests it may possess interesting biological properties. Plausible synthetic routes can be designed based on well-established chemical transformations, starting from precursors like pyrrolidine-2-acetic acid or proline.

Future Research Directions

Future research on this compound should focus on several key areas. First, the development and optimization of a reliable synthetic route to produce the compound, including stereoselective methods to obtain the individual enantiomers, is necessary. Following its synthesis, a complete characterization of its physicochemical and spectroscopic properties is required. Finally, the compound should be subjected to a broad range of biological screenings to determine its potential therapeutic applications, particularly focusing on targets within the central nervous system, given the activity of related compounds.

Biological and Biochemical Interactions of 2 1 Ethylpyrrolidin 2 Yl Acetic Acid

Mechanisms of Action at the Molecular Level (cellular, non-human)

Intracellular Signaling Pathway Modulation (in vitro, non-human cells)

Consequently, no data tables or detailed research findings can be provided for this specific compound. The scientific community has not published any research that would allow for a discussion of its enzyme kinetics, receptor affinity, protein binding characteristics, or its influence on cellular processes such as uptake, distribution, and signaling pathways in non-human models.

While research exists for structurally related compounds containing a pyrrolidine (B122466) ring, this information cannot be extrapolated to 2-(1-Ethylpyrrolidin-2-yl)acetic acid, as minor changes in chemical structure can lead to vastly different biological activities.

Gene Expression Modulation (in vitro, non-human cells)

Furthermore, N-ethyl-2-pyrrolidinone-substituted flavan-3-ols, which share the N-ethyl-pyrrolidinone moiety, have been found to possess anti-inflammatory properties by suppressing the expression of NF-κB-p65 in lipopolysaccharide-stimulated macrophages. nih.govresearchgate.net These findings suggest that compounds containing the N-ethylpyrrolidine or related acetic acid moieties may have the potential to modulate gene expression, particularly those involved in inflammatory and immune responses. However, without direct experimental data on this compound, its specific effects on gene expression remain to be elucidated.

Structure-Activity Relationship (SAR) Studies on Biological Effects (non-clinical, in vitro)

The biological activity of pyrrolidine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies on various analogs help in understanding the key molecular features required for a specific biological effect.

SAR studies on pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA) have shown that modifications to the pyrrolidine scaffold significantly impact potency. For these derivatives, small, lipophilic substituents at the 3-position of the phenyl group attached to the pyrrolidine amide were found to be preferable for optimal inhibitory potency. rsc.org The nature of the linker between the pyrrolidine and other parts of the molecule also plays a crucial role. While conformationally flexible linkers increased inhibitory potency, they often led to reduced selectivity. rsc.org Conversely, conformationally restricted linkers, such as a rigid 4-phenylcinnamoyl group, did not enhance potency but improved selectivity against other enzymes like fatty acid amide hydrolase (FAAH). rsc.org

In another study on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib, modifications at various positions of the pyrrolidine scaffold had varied effects on inhibitory activity. nih.gov This highlights that the correlation between structural modifications and molecular target affinity is highly specific to the target enzyme and the class of pyrrolidine derivatives being studied. For this compound, the ethyl group on the nitrogen and the acetic acid side chain at position 2 are the key features. SAR studies would need to explore variations of these groups to understand their influence on affinity for specific molecular targets.

Table 1: Illustrative SAR Data for Pyrrolidine Amide Derivatives as NAAA Inhibitors

| Compound ID | Linker Type | 3-Phenyl Substituent | NAAA Inhibitory Potency (IC₅₀) | Selectivity vs. FAAH |

| Analog A | Flexible | H | Moderate | Low |

| Analog B | Flexible | CH₃ | High | Low |

| Analog C | Rigid | H | Low | High |

| 4g | Rigid (4-phenylcinnamoyl) | - | Micromolar | Improved |

This table is a representative illustration based on the findings from SAR studies on pyrrolidine amide derivatives and does not represent data for this compound itself. Data adapted from a study on NAAA inhibitors. rsc.org

Stereochemistry is a critical determinant of the biological activity of chiral compounds containing a pyrrolidine ring. nih.gov The different spatial arrangements of substituents can lead to distinct interactions with stereoselective biological targets like proteins and enzymes. nih.gov

For instance, in a study of N-ethyl-2-pyrrolidinone-substituted EGCG, the R-configuration stereoisomer displayed higher α-glucosidase inhibitory activity compared to the S-form. nih.gov This difference in bioactivity between stereoisomers underscores the importance of the three-dimensional structure of the molecule in its biological function. The pyrrolidine ring can possess multiple stereogenic centers, leading to a variety of possible stereoisomers, each with a potentially unique biological profile. nih.gov For this compound, the carbon at position 2 of the pyrrolidine ring is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers. The biological activity would likely differ between these enantiomers due to differential binding to their molecular target(s).

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (non-human, non-clinical)

In vitro ADME studies are crucial for predicting the pharmacokinetic properties of a compound. These studies are often conducted using non-human derived cellular and subcellular fractions.

Metabolic stability is a key parameter that influences the in vivo half-life and bioavailability of a drug candidate. It is often assessed in vitro using liver microsomes or hepatocytes from various species. These systems contain the primary enzymes responsible for drug metabolism. researchgate.net

While specific data for this compound is not available, studies on related N-alkylpyrrolidine derivatives provide valuable insights. For example, a study on N-ethyl pentedrone (B609907), a compound with an N-ethyl group, investigated its metabolic stability in rat, mouse, and human liver microsomes. broadpharm.com The in vitro elimination half-lives were found to be 12.1 minutes in rat, 187 minutes in mouse, and 770 minutes in human liver microsomes, indicating significant interspecies differences in metabolism. broadpharm.com Such studies typically involve incubating the compound with microsomes or hepatocytes and monitoring its disappearance over time.

Table 2: Example of Metabolic Stability Data for an N-Alkylpyrrolidine Derivative (N-Ethyl Pentedrone) in Liver Microsomes

| Species | In Vitro Elimination Half-life (t₁/₂) (minutes) |

| Rat | 12.1 |

| Mouse | 187 |

| Human | 770 |

This table presents data for N-ethyl pentedrone and is intended to be illustrative of the type of data generated in metabolic stability studies. broadpharm.com It does not represent data for this compound.

The extent to which a compound binds to plasma proteins influences its distribution and availability to reach its target site. In vitro plasma protein binding is commonly determined using methods like equilibrium dialysis.

There is no specific plasma protein binding data for this compound in the public domain. However, studies on other pyrrolidine derivatives can offer a general understanding. For example, the plasma protein binding of an N-pyrrolyl derivative of penicillin was determined in several mammalian species and found to range from 41% to 55%. nih.gov Another study on antisense oligonucleotides with chemical modifications showed significant differences in plasma protein binding between different types of modifications in both human and mouse plasma. beilstein-journals.org The binding of a drug to plasma proteins can vary significantly across species. nih.gov For this compound, its acidic nature suggests it would likely bind to albumin, but the extent of this binding in non-human plasma would require experimental determination.

Table 3: Illustrative Plasma Protein Binding of a Pyrrolidine Derivative (N-pyrrolyl penicillin) in Different Species

| Species | Plasma Protein Binding (%) |

| Cow | 41 - 55 |

| Sheep | 41 - 55 |

| Pig | 41 - 55 |

| Dog | 41 - 55 |

This table shows the range of plasma protein binding for an N-pyrrolyl penicillin derivative across different species and serves as an example of data from such assays. nih.gov It does not represent data for this compound.

Permeability Studies across Artificial Membranes (e.g., PAMPA)

There are currently no publicly available scientific studies that have reported on the permeability of this compound using the Parallel Artificial Membrane Permeability Assay (PAMPA) or other similar artificial membrane systems.

The PAMPA model is a high-throughput method used to predict the passive diffusion of a compound across biological barriers, such as the gastrointestinal tract or the blood-brain barrier. This assay measures the ability of a substance to move from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The results are typically expressed as a permeability coefficient (Pe), which provides an indication of a compound's potential for passive absorption in the body.

A hypothetical data table for such a study is presented below to illustrate the type of information that would be generated.

Interactive Data Table: Hypothetical PAMPA Permeability Data

| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | pH of Donor Compartment | pH of Acceptor Compartment | Membrane Composition |

| This compound | Data not available | Not applicable | Not applicable | Not applicable |

| Reference Compound A (High Permeability) | Value | 7.4 | 7.4 | Phosphatidylcholine |

| Reference Compound B (Low Permeability) | Value | 7.4 | 7.4 | Phosphatidylcholine |

This table is for illustrative purposes only. No experimental data for this compound has been found.

Interaction with Biological Membranes and Lipids (in vitro)

No in vitro studies have been published that specifically detail the interaction of this compound with biological membranes or lipid bilayers.

Research in this area would be crucial to understanding the compound's potential mechanism of action and its ability to cross cellular barriers to reach its target. Techniques such as liposome (B1194612) binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be employed. These methods can provide detailed information on the affinity of the compound for different types of lipid membranes and whether it tends to adsorb to the surface or insert itself into the lipid bilayer. The physicochemical properties of a molecule, such as its lipophilicity (logP), play a significant role in its interaction with lipid membranes. nih.gov

Biosynthetic Pathways and Enzymatic Conversion (if applicable to natural analogues)

This compound is a synthetic compound and is not known to be a natural product. Therefore, there are no natural biosynthetic pathways for its production. The pyrrolidine ring is a common structural motif found in many natural alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org The biosynthesis of these natural analogues often originates from amino acids like ornithine or arginine. beilstein-journals.org

The synthesis of this compound and its derivatives would be achieved through chemical synthesis routes. The literature describes various methods for the synthesis of substituted pyrrolidines, often starting from precursors like proline or through multi-step reactions involving the formation of the pyrrolidine ring. researchgate.netorganic-chemistry.orgmdpi.com Enzymatic conversions could potentially be employed in a chemoenzymatic synthesis approach to achieve specific stereochemistry, a strategy that is increasingly used in the synthesis of chiral pharmaceutical compounds. researchgate.net

Potential Research Applications of 2 1 Ethylpyrrolidin 2 Yl Acetic Acid

Utility in Chemical Probe Development

There is no available research to suggest the use of 2-(1-Ethylpyrrolidin-2-yl)acetic acid in the development of chemical probes. The design of a chemical probe requires a molecule with high affinity and selectivity for a specific biological target, along with properties that allow for the detection and measurement of that interaction. Without any documented biological activity or target engagement studies, its potential as a chemical probe remains purely hypothetical.

Scaffold for Drug Discovery (pre-clinical, non-human, theoretical)

The pyrrolidine (B122466) core is a common feature in many biologically active compounds and approved drugs. However, there are no published pre-clinical, non-human, or theoretical studies that specifically utilize this compound as a scaffold for drug discovery.

While the structure of this compound, with its chiral center, carboxylic acid group, and tertiary amine, presents theoretical possibilities for interaction with various biological targets, no specific designs for novel inhibitors or agonists based on this scaffold have been reported.

The carboxylic acid moiety of the compound could theoretically be esterified to create a prodrug, potentially to improve properties such as cell permeability or to achieve targeted release. However, no literature exists describing such a strategy for this specific molecule.

Application as a Chiral Building Block in Organic Synthesis

The presence of a chiral center at the 2-position of the pyrrolidine ring suggests that this compound could serve as a chiral building block in asymmetric synthesis. Chiral pyrrolidines are valuable starting materials for the synthesis of complex natural products and pharmaceuticals. Nevertheless, there are no documented examples of its use in this capacity in the available scientific literature.

Role in Material Science or Polymer Chemistry (theoretical)

The bifunctional nature of this compound, containing both a carboxylic acid and a tertiary amine, could theoretically allow it to be incorporated into polymers or other materials. For instance, it could be used as a monomer in the synthesis of polyamides or as a functional additive. At present, there is no research to support any role for this compound in material science or polymer chemistry.

Analytical Standards and Reference Materials (excluding basic ID)

While commercially available for research use, there is no indication that this compound is used as an analytical standard or reference material for anything beyond basic identification and quality control by suppliers. Its utility as a reference standard for a specific analytical method in a research or industrial context has not been established in any published work.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, but there remains considerable room for innovation, particularly in creating optically pure and complex structures efficiently. Future research into the synthesis of 2-(1-Ethylpyrrolidin-2-yl)acetic acid could focus on several cutting-edge areas.

Stereoselective Synthesis: The development of highly stereoselective synthetic routes is paramount, as the biological activity of chiral molecules like this compound is often dependent on the specific stereoisomer. nih.gov Future methods could move beyond classical resolution and employ asymmetric catalysis, organocatalysis, or chiral auxiliaries to control the stereochemistry at the C2 position of the pyrrolidine ring.

Enzymatic and Biocatalytic Routes: A significant unexplored avenue is the use of enzymes or whole-cell biocatalysts. Transaminases, reductases, and other enzymes could be engineered to produce the desired stereoisomer of this compound or key intermediates from simple, renewable starting materials. This approach aligns with the growing demand for green chemistry.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Developing a flow-based synthesis for this compound could lead to more efficient and economical production.

Novel Ring-Formation Strategies: While methods like 1,3-dipolar cycloadditions are known for constructing the pyrrolidine ring, research into new catalytic cycles, such as C-H activation/functionalization on a pre-existing ethyl-pyrrolidine core, could provide more direct and atom-economical routes. nih.govmdpi.com

| Synthetic Strategy | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High enantiomeric purity, reduced waste | Development of novel catalysts specific for pyrrolidine functionalization. |

| Biocatalysis | High selectivity, green chemistry, use of renewable feedstocks | Enzyme screening and engineering; fermentation route development. |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, optimization of reaction parameters under flow conditions. |

| C-H Activation | Increased atom economy, fewer synthetic steps | Discovery of new catalysts for direct functionalization of the pyrrolidine ring. |

Advanced Computational Modeling for Complex Interactions

The conformational flexibility of the five-membered pyrrolidine ring, a phenomenon known as pseudorotation, allows it to adopt various shapes to fit into biological targets. nih.gov This flexibility makes computational modeling a powerful yet challenging tool.

Future research should leverage advanced computational techniques to understand the structure-activity relationship (SAR) of this compound.

Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can map the conformational landscape of the molecule, revealing the preferred puckering of the pyrrolidine ring and the orientation of the ethyl and acetic acid substituents. This can help predict how the molecule will present itself to a potential biological target.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying interactions with a specific protein target, QM/MM methods can provide a highly accurate picture of the binding event. The active site can be treated with quantum mechanics to model electronic effects like charge transfer and polarization, while the rest of the protein is handled by classical molecular mechanics.

Free Energy Perturbation (FEP): FEP and other alchemical free energy calculations can be used to predict the binding affinity of a series of derivatives of this compound. This allows for the in silico prioritization of which new analogs to synthesize, saving time and resources.

Discovery of New Biological Targets and Pathways (in vitro, non-human)

While the broader class of pyrrolidine derivatives has been investigated for various activities, the specific biological targets for this compound are largely unexplored. nih.gov A systematic search for its biological function is a critical future direction.

High-Throughput Screening (HTS): The compound and a library of its derivatives could be screened against large panels of human cell lines (e.g., cancer cell lines) and a diverse set of enzymes and receptors to identify potential biological activities.

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where the effect of the compound is observed on cell behavior (e.g., morphology, proliferation, migration) without a preconceived notion of the target. This can uncover entirely new mechanisms of action.

Target Identification: Should a desirable phenotype be observed, modern chemical proteomics techniques such as affinity chromatography-mass spectrometry can be employed to "pull down" the protein target(s) that bind to this compound from cell lysates.

Pathway Analysis: Following target identification, further in vitro studies would be necessary to elucidate the downstream effects on cellular pathways, confirming the mechanism of action. Given that structurally related compounds have shown activity as enzyme inhibitors, exploring its effect on metabolic enzymes like thymidine (B127349) phosphorylase or signaling receptors like CXCR4 could be a logical starting point. nih.gov

Exploration of Bio-conjugation Strategies

Bioconjugation, the covalent linking of molecules to biological macromolecules, is a cornerstone of modern therapeutics and diagnostics. nbinno.com The structure of this compound, with its carboxylic acid group, is well-suited for this purpose.

The acetic acid moiety provides a chemical handle that can be activated to form an amide bond with amine groups on proteins, such as the lysine (B10760008) residues on an antibody. This opens up the possibility of using this compound as a component in more complex therapeutic constructs.

Future research could explore:

Linker Technology: Developing linkers that attach to the acetic acid group. These linkers could be designed to be stable in circulation but cleavable under specific conditions (e.g., inside a cancer cell).

Antibody-Drug Conjugates (ADCs): If the compound is found to have potent cytotoxic activity, it could be conjugated to a tumor-targeting antibody to create an ADC for targeted cancer therapy.

Probes and Imaging Agents: The compound could be conjugated to fluorescent dyes or radioisotopes. These probes could be used to visualize the distribution of the molecule in cells or non-human organisms and to help identify its biological targets.

| Conjugation Strategy | Application | Rationale |

| Antibody-Drug Conjugate (ADC) | Targeted Cancer Therapy | Deliver a potent cytotoxic payload directly to tumor cells, minimizing systemic toxicity. |

| Peptide Conjugation | Targeted Delivery | Attach to peptides that target specific receptors for enhanced tissue or cell penetration. |

| Fluorescent Labeling | Research Tool / Imaging | Track the molecule's location within cells (in vitro) to study its mechanism and identify targets. |

| Polymer Conjugation | Drug Delivery | Create nanoparticle formulations to improve solubility and pharmacokinetic properties. |

Integration with Artificial Intelligence and Machine Learning in Drug Design (theoretical)

Generative Models: Deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), could be trained on databases of known bioactive molecules. These models could then generate vast virtual libraries of novel compounds based on the this compound scaffold, exploring a much wider chemical space than is possible through manual design. nih.gov

Predictive Modeling (QSAR): ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models would predict the biological activity, solubility, and other properties of the virtually-generated derivatives, allowing researchers to prioritize the most promising candidates for synthesis. tandfonline.com

Synthesis Planning: A major challenge in AI-driven drug design is that many generated molecules are difficult or impossible to synthesize. drugtargetreview.com Future research can integrate retrosynthesis prediction algorithms that would not only propose a novel structure but also a viable synthetic route, ensuring that theoretical designs are grounded in practical chemistry.

Sustainable and Economical Production Methods

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. manufacturingtodayindia.com Research into the production of this compound should prioritize green chemistry principles.

Bio-based Feedstocks: The most significant avenue for sustainable production is the use of renewable starting materials. dkshdiscover.com Proline, a natural amino acid that can be produced via fermentation of biomass, is a logical bio-based precursor to the pyrrolidine ring. Developing a synthetic route from proline to this compound would drastically reduce the reliance on petrochemical feedstocks.

Catalysis over Stoichiometric Reagents: Future synthetic routes should focus on using catalytic amounts of reagents instead of stoichiometric ones to minimize waste. This includes using metal catalysts or organocatalysts that can be recycled and reused.

Solvent Selection: Research should aim to replace hazardous organic solvents with greener alternatives, such as water, supercritical CO₂, or bio-based solvents like 2-methyltetrahydrofuran.

Circular Economy: Investigating the potential to recycle waste streams or byproducts from the synthesis into valuable products is a key aspect of modern, sustainable chemical manufacturing. theenvironmentalblog.orgengieimpact.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.